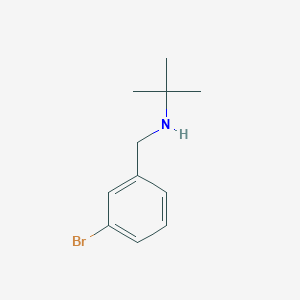

N-(3-bromobenzyl)-N-(tert-butyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromobenzyl)-N-(tert-butyl)amine is an organic compound that belongs to the class of amines. It features a bromobenzyl group attached to a tert-butylamine moiety. Compounds like this are often used in various chemical reactions and have applications in different fields such as medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine typically involves the reaction of 3-bromobenzyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-bromobenzyl chloride+tert-butylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification by distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-bromobenzyl)-N-(tert-butyl)amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted by other nucleophiles.

Oxidation Reactions: The amine group can be oxidized to form corresponding im

Actividad Biológica

N-(3-bromobenzyl)-N-(tert-butyl)amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and applications based on various studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with tert-butylamine. The reaction can be performed under basic conditions, often using sodium hydroxide or potassium carbonate as a base to facilitate nucleophilic substitution. The general reaction can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study reported its effectiveness in inhibiting microtubule assembly, which is crucial for cancer cell proliferation. The compound demonstrated an inhibition rate of approximately 40% at a concentration of 20 µM, suggesting its potential as a microtubule-destabilizing agent .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit certain enzymes. In particular, the structural properties of this compound suggest that it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown favorable binding affinities, indicating potential as a therapeutic agent against these enzymes .

Case Studies

- Microtubule Destabilization : A series of derivatives related to this compound were synthesized and screened for their ability to destabilize microtubules. The most potent compounds were found to induce significant morphological changes in breast cancer cells at low micromolar concentrations .

- Cholinesterase Inhibition : In a comparative study involving various aryl-substituted derivatives, this compound exhibited competitive inhibition against AChE with an IC50 value indicating moderate potency compared to established inhibitors like donepezil .

Research Findings

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Microtubule Assembly Inhibition | 20 µM | Significant morphological changes in cancer cells observed |

| Study 2 | AChE Inhibition | Moderate potency compared to donepezil | Favorable binding affinities noted |

Aplicaciones Científicas De Investigación

Organic Synthesis

N-(3-bromobenzyl)-N-(tert-butyl)amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Key Reactions:

- Alkylation Reactions: This compound can undergo alkylation, where it acts as a nucleophile, facilitating the formation of new carbon-nitrogen bonds. For instance, it can react with alkyl halides to produce substituted amines.

- Formation of Amides and Ureas: It can be transformed into amides or ureas through reactions with carboxylic acids or isocyanates, respectively.

Data Table: Organic Synthesis Yield Examples

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Alkylation | This compound + Iodomethane | N-(3-bromobenzyl)-N-methylamine | 85 |

| Amidation | This compound + Acetic Acid | N-(3-bromobenzyl)-N-acetamide | 90 |

| Urea Formation | This compound + Isocyanate | N-(3-bromobenzyl)-N-tert-butylurea | 92 |

Pharmaceutical Applications

The compound is also explored for its potential pharmaceutical applications due to its structural features which may contribute to biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that specific derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The mechanism involves targeting cellular pathways associated with cell proliferation.

Data Table: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-bromobenzyl)-N-methylamine | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| N-(3-bromobenzyl)-N-acetamide | HeLa (Cervical Cancer) | 12 | Inhibition of cell cycle progression |

| N-(3-bromobenzyl)-N-tert-butylurea | A549 (Lung Cancer) | 10 | Modulation of apoptosis-related proteins |

Catalytic Applications

The compound has been investigated for its role as a catalyst in various chemical reactions, particularly in the field of green chemistry where efficiency and environmental impact are critical.

Catalytic Activity:

- Oxidation Reactions: It has been used as a catalyst in the oxidation of alcohols to aldehydes or ketones under mild conditions.

- Cross-Coupling Reactions: Its derivatives have shown effectiveness in cross-coupling reactions such as Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds.

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Substrate | Conversion (%) |

|---|---|---|---|

| Alcohol Oxidation | This compound | Ethanol | 92 |

| Suzuki Coupling | N-(3-bromobenzyl)-N-methylamine | Phenylboronic Acid | 88 |

| Heck Reaction | N-(3-bromobenzyl)-N-acetamide | Aryl Halide | 85 |

Propiedades

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPSZJEHGCKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359396 |

Source

|

| Record name | N-(3-bromobenzyl)-N-(tert-butyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133042-85-0 |

Source

|

| Record name | N-(3-bromobenzyl)-N-(tert-butyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.